N-(1,3-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide
Description
Properties
CAS No. |
61957-35-5 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide |
InChI |
InChI=1S/C18H19NO/c1-12-15-10-6-7-11-16(15)13(2)17(12)19-18(20)14-8-4-3-5-9-14/h3-13,17H,1-2H3,(H,19,20) |
InChI Key |
XNBDMSHMAUYNDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C2=CC=CC=C12)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Amidation via Acyl Chloride Intermediates
The most widely reported method involves reacting 1,3-dimethyl-2,3-dihydro-1H-inden-2-amine with benzoyl chloride in the presence of a base. This one-step amidation proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine or pyridine is typically employed to neutralize HCl byproducts.
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: 0–25°C (room temperature).
-
Molar Ratio: 1:1.2 (amine to acyl chloride) to ensure complete conversion.
Mechanistic Insights:
The reaction follows a second-order kinetic pathway, with rate dependence on both amine and acyl chloride concentrations. Steric hindrance from the 1,3-dimethyl groups on the indene ring slightly slows the reaction compared to unsubstituted analogues.
Coupling Agents for Direct Amide Formation
Alternative methods utilize coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid precursor (benzoic acid) for amide bond formation. This approach avoids handling moisture-sensitive acyl chlorides.
Typical Protocol:
-
Dissolve benzoic acid (1 equiv) and 1,3-dimethyl-2,3-dihydro-1H-inden-2-amine (1 equiv) in DMF.
-
Add EDCl (1.2 equiv) and HOBt (1.2 equiv) as activating agents.
-
Stir at room temperature for 12–24 hours.
-
Quench with water and extract with ethyl acetate.
Yield Optimization:
-
Catalyst Load: Increasing EDCl/HOBt to 1.5 equiv improves yields to >85%.
-
Solvent Choice: DMF outperforms THF due to better solubility of intermediates.
Advanced Synthetic Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, a 15-minute irradiation at 100°C in DMF with EDCl/HOBt achieves 90% conversion, compared to 70% after 24 hours under conventional heating.
Advantages:
-
Enhanced reaction efficiency.
-
Reduced side product formation.
Flow Chemistry Approaches
Continuous flow systems enable large-scale production with precise temperature control. A patented method describes:
-
Mixing streams of benzoyl chloride and amine in a microreactor.
-
Maintaining a residence time of 5 minutes at 50°C.
Purification and Characterization
Chromatographic Techniques
-
Column Chromatography: Silica gel with hexane/ethyl acetate (7:3) eluent isolates the product in >98% purity.
-
HPLC Analysis: Reverse-phase C18 columns confirm purity using acetonitrile/water gradients.
Spectroscopic Data
-
H NMR (400 MHz, CDCl): δ 7.82 (d, 2H, Ar-H), 7.48 (t, 1H, Ar-H), 7.38 (t, 2H, Ar-H), 4.32 (s, 1H, NH), 3.12 (m, 2H, CH), 2.98 (s, 3H, CH), 2.86 (s, 3H, CH), 2.15 (m, 2H, CH).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Acyl Chloride + Base | 78–82 | 4–6 hours | 95 | Lab-scale |
| EDCl/HOBt Coupling | 85–90 | 12–24 hours | 98 | Pilot-scale |
| Microwave-Assisted | 90 | 15 minutes | 97 | Lab-scale |
| Flow Chemistry | 95 | 5 minutes | 99 | Industrial-scale |
Challenges and Mitigation Strategies
Steric Hindrance
The 1,3-dimethyl groups on the indene ring hinder amine nucleophilicity. Strategies to overcome this include:
-
Using excess acyl chloride (1.5 equiv).
-
Employing high-boiling solvents like toluene to elevate reaction temperatures.
Moisture Sensitivity
Acyl chloride-based methods require anhydrous conditions. Solutions include:
-
Molecular sieves in the reaction mixture.
-
Rigorous drying of solvents under nitrogen.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Benzoyl chloride is preferred over coupling agents for large-scale synthesis due to lower cost ($0.50/g vs. $15/g for HATU).
Waste Management
Neutralization of HCl byproducts with NaOH generates NaCl, which is easily disposed of via aqueous waste streams.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
N-(1,3-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide has been evaluated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were assessed against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) | Target Strains |
|---|---|---|
| This compound | 1.27 | Bacillus subtilis |
| This compound | 2.54 | Salmonella typhi |
| This compound | 5.08 | Escherichia coli |
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
Research has also explored the anticancer potential of this compound. It has been tested against various cancer cell lines:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 4.53 | HCT116 (Colorectal carcinoma) |
| Standard Drug (5-FU) | 9.99 | HCT116 |
The compound demonstrated a lower IC50 value than the standard chemotherapy drug 5-Fluorouracil (5-FU), suggesting it may have superior efficacy in inhibiting cancer cell proliferation.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of derivatives based on this compound:
Case Study 1: Antimicrobial Evaluation
A study published in Pharmaceutical Biology highlighted the synthesis of various derivatives and their antimicrobial screening against multiple bacterial strains. The findings indicated that modifications to the benzamide moiety significantly influenced antimicrobial potency.
Case Study 2: Anticancer Screening
In another research effort documented in Cancer Letters, derivatives of this compound were evaluated for their anticancer properties against different cell lines. The results underscored the importance of structural variations in enhancing anticancer activity.
Mechanism of Action
The mechanism of action of N-(1,3-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indenyl/Benzamide Core
N-(2,3-Dihydro-1H-inden-2-yl)benzamide
- Structure : Lacks methyl groups on the indenyl ring.
- Properties: Molecular weight 237.3 g/mol (C₁₆H₁₅NO) .
- Synthesis : Prepared via solvent-free benzoylation methods, as described for analogous compounds .
- Biological Activity: Not explicitly reported, but related compounds with methoxy or nitro substituents show PCSK9 inhibition or catalytic applications .
N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide
- Structure : Contains a 2-methoxy group on the benzamide ring.
- Biological Activity : Inhibits PCSK9 gene expression (luciferase assay), highlighting the role of electron-donating substituents in bioactivity .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Pharmacologically Active Benzamide Derivatives
IDO1 Inhibitors (Benzimidazole-Benzamide Hybrids)
- Examples : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzamide derivatives (e.g., compounds 21–29) .
- Properties : Melting points range 161–233°C; substituents like benzofuran or indole enhance inhibitory potency against indoleamine 2,3-dioxygenase-1 (IDO1).
- Key Insight : The benzamide moiety stabilizes interactions with enzyme active sites, while heterocyclic substituents modulate solubility and binding affinity .
Phthalimide-Benzamide Hybrids
- Examples : 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide.
- Biological Activity : Exhibits insecticidal activity (LD₅₀ = 0.70–1.91 fly) and favorable environmental safety profiles .
- Structural Advantage : The phthalimide group enhances bioconcentration and reduces toxicity compared to precursors .
Substituent Effects on Physicochemical Properties
Biological Activity
N-(1,3-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₈H₁₉NO
- CAS Number : 42060-83-3
- Molecular Weight : 281.35 g/mol
This compound exhibits various biological activities primarily through its interaction with cellular pathways involved in cancer progression. The compound has demonstrated:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, which can be beneficial in the treatment of cancer by reducing the tumor microenvironment's inflammatory response.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against different cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF7 | 12.5 | Induction of apoptosis | |
| A549 | 26.0 | Inhibition of cell proliferation | |
| HepG2 | 4.2 | Cell cycle arrest at S phase | |
| NCI-H460 | 8.55 | Topoisomerase-IIa inhibition |
Study 1: Anticancer Efficacy in MCF7 Cells
In a controlled study, this compound was tested on MCF7 breast cancer cells. The results indicated an IC₅₀ value of 12.5 µM, suggesting significant cytotoxicity linked to the compound's ability to induce apoptosis through mitochondrial pathways.
Study 2: Inhibition in A549 Lung Cancer Cells
Another study focused on A549 lung cancer cells revealed an IC₅₀ value of 26 µM. The compound was shown to inhibit proliferation effectively by inducing G1 phase arrest and promoting apoptotic cell death.
Study 3: HepG2 Liver Cancer Cells
Research involving HepG2 liver cancer cells demonstrated a potent anticancer effect with an IC₅₀ value of 4.2 µM. The study highlighted that the compound causes cell cycle arrest at the S phase and activates apoptotic pathways.
Q & A
Q. Basic
- X-ray crystallography : Use SHELX suite (SHELXL for refinement) to resolve crystal structures. Validate with R1 and wR2 values (<5%) and check for disorder using ORTEP-3 .
- NMR spectroscopy : Assign peaks via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on indenyl CH2 groups (δ 2.5–3.5 ppm) and benzamide carbonyl (δ ~165 ppm) .
- Mass spectrometry : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .
How can contradictions in crystallographic data (e.g., thermal motion vs. disorder) be resolved?
Advanced
Discrepancies between thermal parameters and electron density maps may arise from dynamic disorder or solvent occupancy. Use SHELXL’s PART instruction to model disorder, and validate with residual density plots. Compare anisotropic displacement parameters (ADPs) with similar compounds. If unresolved, employ DFT calculations (B3LYP/6-31G(d,p)) to predict stable conformers and cross-validate with experimental data .
What computational strategies predict biological target interactions for this compound?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with proteins (e.g., kinases). Validate docking poses with MD simulations (AMBER/CHARMM) .
- DFT calculations : Compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactive sites .
- Pharmacophore modeling : Align with known inhibitors (e.g., aggrecanase inhibitors) to identify critical substituent interactions .
How do structural modifications (e.g., substituent effects) influence biological activity?
Advanced
Structure-activity relationship (SAR) studies require systematic variation of substituents:
- Indenyl group : Methyl groups at positions 1 and 3 enhance steric bulk, potentially improving target selectivity .
- Benzamide moiety : Electron-withdrawing groups (e.g., -Cl, -CF3) may increase binding affinity via dipole interactions .
- Assays : Test cytotoxicity (MTT/HeLa cells), enzyme inhibition (IC50 via fluorescence), and antimicrobial activity (MIC against Gram+/− bacteria) .
How should conflicting biological activity data (e.g., IC50 variability) be interpreted?
Advanced
Variability may stem from assay conditions (e.g., pH, serum proteins) or cell-line heterogeneity. Normalize data using positive controls (e.g., hydroxyurea for cytotoxicity) and apply statistical models (probit analysis, SPSS/R) to calculate confidence intervals. Replicate experiments under standardized conditions (e.g., RPMI-1640 media, 5% CO2) .
What analytical techniques characterize thermodynamic stability and degradation pathways?
Q. Advanced
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (~250–300°C for similar benzamides) .
- Differential scanning calorimetry (DSC) : Identify melting points and polymorphic transitions .
- Forced degradation studies : Expose to heat, light, and hydrolytic conditions (acid/base), then analyze degradation products via LC-MS .
How does pH affect the stability of N-(1,3-Dimethyl...benzamide in aqueous solutions?
Advanced
The benzamide carbonyl is susceptible to hydrolysis under extreme pH. Conduct stability studies in buffers (pH 1–13) at 37°C. Monitor degradation via UV-Vis (λmax ~270 nm) and NMR. Use Arrhenius plots to predict shelf-life .
What strategies optimize yield in multi-step syntheses?
Q. Advanced
- Stepwise coupling : Isolate intermediates (e.g., indenylamine) before benzoylation to prevent side reactions .
- Catalysis : Use Pd/C for hydrogenation steps or DMAP for acylations .
- Purity control : Employ flash chromatography (silica gel, hexane/EtOAc gradients) and characterize intermediates via FTIR .
How can researchers validate the absence of isosteric impurities in final products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
